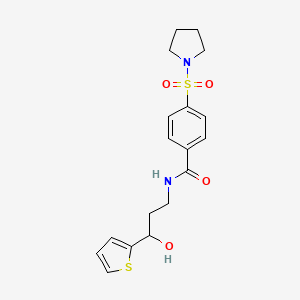

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 1421524-04-0

Cat. No.: VC7538882

Molecular Formula: C18H22N2O4S2

Molecular Weight: 394.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421524-04-0 |

|---|---|

| Molecular Formula | C18H22N2O4S2 |

| Molecular Weight | 394.5 |

| IUPAC Name | N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C18H22N2O4S2/c21-16(17-4-3-13-25-17)9-10-19-18(22)14-5-7-15(8-6-14)26(23,24)20-11-1-2-12-20/h3-8,13,16,21H,1-2,9-12H2,(H,19,22) |

| Standard InChI Key | FNGHQPYNBGVFEO-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CS3)O |

Introduction

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a molecular formula of C18H22N2O4S2 and a molecular weight of 394.5 g/mol . This compound incorporates several functional groups, including a thiophene ring, a hydroxypropyl chain, a pyrrolidinylsulfonyl group, and a benzamide moiety. These structural features suggest potential applications in medicinal chemistry, particularly in drug development.

Synthesis

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds often involve reactions such as nucleophilic substitution, condensation, and sulfonation. The choice of reagents and conditions can significantly affect the yield and purity of the final product.

Potential Applications

Given its structural complexity and the presence of bioactive functional groups, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may have applications in drug discovery. The compound's ability to interact with biological targets could be enhanced by its hydroxyl group and the thiophene ring, which are known for facilitating hydrogen bonding and π-π stacking interactions, respectively.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume